Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In modern drug discovery, a deep understanding of the forces driving molecular recognition is paramount for rational lead optimization. This guide provides an in-depth technical framework for characterizing the thermodynamic binding properties of novel small molecule inhibitors, using the putative compound N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide as a case study. The phthalazinone scaffold is a well-established pharmacophore in inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA damage repair and a validated oncology target.[1][2][3] Therefore, we will proceed by outlining the methodologies to dissect the binding of this compound to PARP1. This guide details the principles, experimental design, and step-by-step protocols for two core biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). We emphasize the causality behind experimental choices and the integration of orthogonal data to build a high-confidence thermodynamic and kinetic profile. The ultimate goal is to move beyond simple affinity measurements (K_D) and leverage a nuanced understanding of enthalpy (ΔH) and entropy (ΔS) to guide the development of next-generation therapeutics.[4][5]
Introduction: Beyond Affinity – The Strategic Value of Thermodynamic Signatures
The binding of a drug molecule to its protein target is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).[6] While binding affinity (K_D), which is directly related to ΔG, has traditionally been the primary metric for optimization, it only tells part of the story. The thermodynamic signature—the relative contributions of enthalpy and entropy—provides profound insights into the nature of the binding event.[7][8]
-
Enthalpy-Driven Binding (Favorable ΔH): A negative (favorable) enthalpy change typically reflects the formation of strong, specific, non-covalent interactions such as hydrogen bonds and van der Waals contacts.[5][9] Optimizing for enthalpy is often associated with improvements in specificity and can lead to "best-in-class" drugs with superior pharmacokinetic properties.[4][9]
-
Entropy-Driven Binding (Favorable ΔS): A positive (favorable) entropy change is often driven by the hydrophobic effect, where the release of ordered water molecules from the protein and ligand surfaces upon binding leads to an increase in the overall disorder of the system.[7] While essential, an over-reliance on entropy-driven optimization can lead to compounds with high hydrophobicity, which may result in poor solubility and off-target effects.[9]
By understanding and engineering these fundamental forces, medicinal chemists can pursue a more rational approach known as Structure-Thermodynamic Relationship (STR) optimization.[4]
The Phthalazinone Scaffold and PARP1 Inhibition
The compound of interest, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, belongs to the phthalazinone class. This chemical scaffold is a key feature of several approved and clinical-stage PARP1 inhibitors, including Olaparib.[2][3] PARP1 is a nuclear enzyme that plays a central role in DNA repair, particularly in the base excision repair (BER) pathway.[10][11][12] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to a synthetic lethality, making it a highly effective therapeutic strategy.[10][11] The phthalazinone core typically engages in crucial hydrogen bonding and π-π stacking interactions within the nicotinamide-binding pocket of the PARP1 catalytic domain.[2]
This guide will therefore outline the complete workflow for determining the thermodynamic and kinetic profile of our model compound binding to the PARP1 catalytic domain.
Core Methodologies for Thermodynamic and Kinetic Profiling
To build a robust and trustworthy binding profile, it is critical to use orthogonal methods that measure different aspects of the interaction. Here, we focus on Isothermal Titration Calorimetry (ITC) as the gold standard for thermodynamics and Surface Plasmon Resonance (SPR) for kinetics, which can also provide thermodynamic data through van't Hoff analysis.[4][13]
dot
graphdot
digraph "Overall_Workflow" {
graph [fontname="Arial", rankdir="LR", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Prep" {
label="Phase 1: Preparation";
style="filled";
color="#F1F3F4";
Compound [label="Compound Synthesis &\nQC of N-methyl-4-oxo-3,4-\ndihydrophthalazine-1-carboxamide"];
Protein [label="Recombinant PARP1\nExpression, Purification & QC"];
}
subgraph "cluster_Analysis" {
label="Phase 2: Biophysical Analysis";
style="filled";
color="#F1F3F4";
ITC [label="Isothermal Titration\nCalorimetry (ITC)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
SPR [label="Surface Plasmon\nResonance (SPR)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
}
subgraph "cluster_Data" {
label="Phase 3: Data Integration & Interpretation";
style="filled";
color="#F1F3F4";
Thermo [label="Thermodynamic Profile\n(ΔG, ΔH, TΔS, KD, n)"];
Kinetics [label="Kinetic Profile\n(kon, koff, KD)"];
VantHoff [label="Van't Hoff Analysis\n(ΔH, ΔS from SPR)"];
Integration [label="Integrated Binding Profile &\nStructure-Thermodynamic\nRelationship (STR) Analysis", shape=star, fillcolor="#FBBC05", fontcolor="#202124"];
}
Compound -> ITC;
Protein -> ITC;
Compound -> SPR;
Protein -> SPR;
ITC -> Thermo;
SPR -> Kinetics;
SPR -> VantHoff;
Thermo -> Integration;
Kinetics -> Integration;
VantHoff -> Integration;
}
}
Caption: Overall workflow for thermodynamic and kinetic profiling.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for binding thermodynamics because it directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[14][15] This allows for the direct determination of the binding enthalpy (ΔH), binding affinity (K_A, from which K_D is calculated), and stoichiometry (n) in a single, label-free, in-solution experiment.[6]
2.1.1. Principle of ITC
An ITC instrument consists of a reference cell and a sample cell.[6] The sample cell contains the macromolecule (e.g., PARP1), and a syringe is used to make a series of small, precise injections of the ligand (our phthalazinone compound). As the ligand binds to the protein, heat is exchanged, creating a temperature difference between the sample and reference cells. The instrument's feedback system applies power to maintain a zero temperature difference, and this power is what is measured, generating a raw data plot of power versus time. The area under each injection peak corresponds to the heat exchanged.[6]
dot
graphdot
digraph "Thermodynamic_Relationships" {
graph [fontname="Arial"];
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
Gibbs [label="ΔG = ΔH - TΔS", fontsize=16];
subgraph "cluster_components" {
label="";
style=invis;
node [shape=box, style="filled", fontcolor="#FFFFFF"];
}
Gibbs -> DeltaG [style=invis];
DeltaH -> Gibbs [style=invis];
TDeltaS -> Gibbs [style=invis];
DeltaG -> {DeltaH, TDeltaS} [arrowhead=none];
}
}
Caption: The Gibbs free energy equation in binding thermodynamics.
2.1.2. Experimental Design and Self-Validation
The trustworthiness of ITC data hinges on meticulous experimental design.
-
Sample Purity and Preparation: Both protein (PARP1) and ligand must be of the highest possible purity. Critically, the buffer used for the protein must be identical to the buffer used for the ligand.[6][16] This is achieved by dialyzing the protein against the final buffer and using the resulting dialysate to dissolve the ligand. This minimizes large, artifactual "heats of dilution" that can obscure the true binding signal.[6]
-
Concentration Determination: Accurate concentration of both components is essential for determining the stoichiometry (n). The active concentration of the protein should be determined if possible.
-
The 'c' Window: For a successful experiment yielding a sigmoidal binding curve, the cell concentration and binding affinity must fall within an optimal range, defined by the 'c' parameter (c = n * [Macromolecule] / K_D).[6] The ideal range is typically between 10 and 100.[6] If the K_D is unknown, a starting concentration of 10-20 µM PARP1 in the cell and 100-200 µM of the compound in the syringe is a reasonable starting point.[16]
-
Control Experiments: A crucial self-validating step is to perform a control titration, injecting the ligand into buffer alone.[17] The small heats generated in this experiment represent the heat of dilution and can be subtracted from the main experiment to isolate the heat of binding.
2.1.3. Step-by-Step ITC Protocol
-
Preparation:
-
Express and purify the catalytic domain of human PARP1. Perform quality control (e.g., SDS-PAGE, SEC) to ensure purity and homogeneity.
-
Dialyze the purified PARP1 extensively against the chosen assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[16]
-
Retain the final dialysate. Dissolve the N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide compound in 100% DMSO to create a high-concentration stock, then dilute it into the final dialysate buffer to the desired working concentration (e.g., 150 µM), ensuring the final DMSO concentration is low and perfectly matched with the protein solution.
-
Prepare the PARP1 solution (e.g., 15 µM) in the same final buffer.
-
Degas all solutions thoroughly before loading into the instrument.[6]
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set instrument parameters: reference power (e.g., 10 µcal/sec), initial delay (e.g., 120 sec), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 sec).[18]
-
Execution:
-
Load the PARP1 solution into the sample cell and the compound solution into the syringe.
-
Perform an initial small injection (e.g., 0.4 µL) to remove any backlash in the syringe, which is typically discarded from the analysis.
-
Execute the titration run (e.g., 19 injections of 2 µL).
-
Perform the control titration by injecting the compound solution into the buffer-filled sample cell using the identical protocol.
-
Data Analysis:
-
Integrate the raw power-time curve to obtain the heat (µcal) for each injection.
-
Subtract the heat of dilution from the control experiment.[17]
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., 'One Set of Sites') using the instrument software. This non-linear least-squares fit yields the K_D, ΔH, and stoichiometry (n). ΔG and -TΔS are then calculated using the equations ΔG = -RTln(K_A) and ΔG = ΔH - TΔS.[19]
Surface Plasmon Resonance (SPR) and van't Hoff Analysis
SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time.[20][21] Its primary strength is in determining binding kinetics—the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D) can be calculated from the ratio of these rates (K_D = k_off / k_on).[21]
2.2.1. Principle of SPR
In a typical SPR experiment, one binding partner (the ligand, e.g., PARP1) is immobilized on a gold-coated sensor chip.[22] Polarized light is directed at the chip, exciting surface plasmons—oscillating electrons in the gold film. This creates an electric field that is sensitive to the refractive index at the sensor surface.[20] When the other binding partner (the analyte, our compound) is flowed over the surface and binds to the immobilized PARP1, the accumulation of mass changes the local refractive index, causing a shift in the resonance angle of the reflected light. This change is measured in real-time and plotted as a sensorgram (Response Units vs. Time).[21]
2.2.2. Experimental Design and Self-Validation
-
Immobilization Strategy: PARP1 can be immobilized using various chemistries (e.g., amine coupling). The goal is to achieve an immobilization level that is low enough to avoid mass transport limitations but high enough to generate a robust signal.
-
Analyte Concentration Series: A series of analyte concentrations, typically spanning at least one order of magnitude above and below the expected K_D, is injected over the sensor surface.
-
Flow Rate: The flow rate must be high enough to ensure that the binding interaction, not the rate of analyte delivery to the surface, is the limiting factor (i.e., to avoid mass transport artifacts).[23]
-
Reference Surface: A reference flow cell, where an irrelevant protein is immobilized or the surface is simply activated and blocked, is essential. The signal from the reference cell is subtracted from the active cell to correct for bulk refractive index changes and non-specific binding.[23]
2.2.3. Step-by-Step SPR Protocol (Kinetics)
-
Preparation:
-
Prepare purified PARP1 in a suitable buffer for immobilization (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Prepare the phthalazinone compound in a series of concentrations (e.g., 0.1x to 10x the expected K_D) in the running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 0.05% P20 surfactant).
-
Immobilization:
-
Activate the surface of a CM5 sensor chip using a mixture of EDC/NHS.
-
Inject PARP1 over the surface to achieve the target immobilization level (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
Kinetic Assay:
-
Equilibrate the system with running buffer.
-
Perform a cycle of injections, starting with the lowest concentration of the compound. Each cycle consists of:
-
Association Phase: Inject the compound for a defined period (e.g., 120 seconds).
-
Dissociation Phase: Flow running buffer over the surface (e.g., 300 seconds).
-
Regeneration: Inject a regeneration solution (e.g., a short pulse of mild acid or base) to remove any remaining bound analyte, returning the surface to baseline.
-
Include several buffer-only (blank) injections for double-referencing.
-
Data Analysis:
-
Process the raw sensorgrams by subtracting the reference surface data and the blank injection data.
-
Globally fit the processed association and dissociation curves for all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir binding).
-
This global fit provides robust values for k_on, k_off, and the calculated K_D.
2.2.4. Thermodynamic Analysis via van't Hoff Plot
By performing the entire SPR kinetic experiment at multiple temperatures (e.g., 15°C, 20°C, 25°C, 30°C, 35°C), one can derive the thermodynamic parameters.[24][25]
-
Principle: The van't Hoff equation relates the change in the equilibrium constant (K_D) to the change in temperature: ln(K_D) = (ΔH°/R)(1/T) - (ΔS°/R) , where R is the gas constant and T is the absolute temperature.[24]
-
Execution:
-
Determine the K_D from a full kinetic analysis at each temperature.
-
Plot ln(K_D) on the y-axis against 1/T (in Kelvin) on the x-axis.
-
The slope of the resulting line is equal to ΔH°/R, and the y-intercept is equal to -ΔS°/R.[24][26]
-
Validation: The thermodynamic values obtained from this analysis should be in good agreement with those determined directly by ITC, providing a powerful orthogonal validation of the results.[24]
dot
graphdot
digraph "ITC_Workflow" {
graph [fontname="Arial", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_prep" {
label="Sample Preparation";
style="filled";
color="#F1F3F4";
P [label="PARP1 in Buffer"];
L [label="Compound in Dialysate"];
B [label="Dialysate Buffer"];
}
subgraph "cluster_exp" {
label="ITC Experiment";
style="filled";
color="#F1F3F4";
Load [label="Load PARP1 into Cell\nLoad Compound into Syringe"];
Titrate [label="Inject Compound into PARP1", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Control [label="Inject Compound into Buffer", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
subgraph "cluster_analysis" {
label="Data Analysis";
style="filled";
color="#F1F3F4";
Integrate [label="Integrate Raw Peaks"];
Subtract [label="Subtract Control Heats"];
Plot [label="Plot Binding Isotherm"];
Fit [label="Fit to Model", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Result [label="Obtain KD, ΔH, n", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
}
P -> Load;
L -> Load;
B -> Control;
L -> Titrate;
L -> Control;
Load -> Titrate;
Titrate -> Integrate;
Control -> Subtract;
Integrate -> Subtract;
Subtract -> Plot;
Plot -> Fit;
Fit -> Result;
}
}
Caption: Step-by-step workflow for an ITC experiment.
Data Integration and Interpretation
The true power of this approach lies in synthesizing the data from both ITC and SPR to build a comprehensive picture of the binding event.
Hypothetical Data Summary
The following table presents a hypothetical but plausible dataset for the binding of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide to the PARP1 catalytic domain at 25°C.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Interpretation |
| K_D (nM) | 25.5 ± 2.1 | 22.8 ± 3.5 (from k_off/k_on) | Excellent agreement between orthogonal methods confirms high-affinity binding. |
| n (Stoichiometry) | 0.98 ± 0.05 | - | Confirms a 1:1 binding model as expected. |
| k_on (10⁵ M⁻¹s⁻¹) | - | 4.5 ± 0.3 | Moderately fast association rate. |
| k_off (10⁻³ s⁻¹) | - | 1.03 ± 0.08 | Slow dissociation rate, indicating a long residence time on the target. |
| ΔG (kcal/mol) | -10.3 | -10.4 | Favorable free energy of binding. |
| ΔH (kcal/mol) | -12.5 | -12.1 (from van't Hoff) | Strong, favorable enthalpy change. |
| -TΔS (kcal/mol) | +2.2 | +1.7 (from van't Hoff) | Unfavorable entropy change, but small in magnitude. |
Narrative Interpretation
The data presented in the table paint a clear picture. The sub-100 nM affinity, confirmed by both ITC and SPR, establishes the compound as a potent binder of PARP1. The ITC stoichiometry of ~1.0 validates the expected 1:1 interaction.
Most importantly, the thermodynamic signature reveals a strongly enthalpy-driven interaction (ΔH = -12.5 kcal/mol). This suggests that the binding affinity is primarily derived from the formation of high-quality, specific hydrogen bonds and favorable van der Waals contacts within the PARP1 active site, consistent with the known binding mode of phthalazinone inhibitors.[2] The entropic component is slightly unfavorable (-TΔS = +2.2 kcal/mol), which may be due to the "freezing" of rotatable bonds in the compound and protein side chains upon forming a rigid, well-defined complex. This is often a hallmark of highly optimized and specific interactions.[7]
The kinetic data from SPR complements this view. The slow dissociation rate (k_off) indicates that the compound forms a stable complex with PARP1, leading to a prolonged target engagement or "residence time," which is often a desirable attribute for in vivo efficacy.
Conclusion
This guide has outlined a rigorous, multi-faceted approach to characterizing the thermodynamic and kinetic properties of a novel inhibitor. By employing ITC as a direct measure of binding thermodynamics and SPR for kinetic analysis and orthogonal thermodynamic validation, researchers can gain a deep and actionable understanding of the molecular forces driving their compounds. For our model compound, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, the hypothetical data suggests it is a potent, enthalpy-driven PARP1 inhibitor with a long residence time. This type of detailed profiling is invaluable for a successful drug discovery campaign, enabling project teams to move beyond simple SAR and use a more sophisticated STR framework to guide the optimization of potent, specific, and drug-like clinical candidates.[4][5]
References
-
Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. PubMed. Available at: [Link]
-
PARP1: Structural Insights and Pharmacological Targets for Inhibition. PMC. Available at: [Link]
-
Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]
-
Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. Future Science. Available at: [Link]
-
PARP1: Structure, Function, and Therapeutic Implications. ResearchGate. Available at: [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. Available at: [Link]
-
Structure and function of poly(ADP-ribose) polymerase-1: role in oxidative stress-related pathologies. PubMed. Available at: [Link]
-
Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST. Available at: [Link]
-
Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. Available at: [Link]
-
Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. Austin Publishing Group. Available at: [Link]
-
Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ResearchGate. Available at: [Link]
-
Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Ingenta Connect. Available at: [Link]
-
Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods. PMC. Available at: [Link]
-
Isothermal titration calorimetry and thermal shift assay in drug design. Vilnius University. Available at: [Link]
-
Surface Plasmon Resonance Thermodynamic and Kinetic Analysis as a Strategic Tool in Drug Design. Distinct Ways for Phosphopeptides to Plug into Src- and Grb2 SH2 Domains. ACS Publications. Available at: [Link]
-
Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization. ACS Publications. Available at: [Link]
-
Thermodynamic profiling for fragment-based lead discovery and optimization. Taylor & Francis Online. Available at: [Link]
-
Applying thermodynamic profiling in lead finding and optimization. ResearchGate. Available at: [Link]
-
Structure and function of poly(ADP-ribose) polymerase. PubMed. Available at: [Link]
-
Poly (ADP-ribose) polymerase. Wikipedia. Available at: [Link]
-
SPR Explained: Accelerating Modern Drug Discovery. Lab Manager. Available at: [Link]
-
How does SPR work in Drug Discovery?. deNOVO Biolabs. Available at: [Link]
-
Methods for quantifying T cell receptor binding affinities and thermodynamics. PMC. Available at: [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. Malvern Panalytical. Available at: [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. Malvern Panalytical. Available at: [Link]
-
Best Practices for Isothermal Titration Calorimetry to Study Binding Iinteractions – Part 1. Malvern Panalytical. Available at: [Link]
-
Surface plasmon resonance thermodynamic and kinetic analysis as a strategic tool in drug design. Distinct ways for phosphopeptides to plug into Src- and Grb2 SH2 domains. PubMed. Available at: [Link]
-
Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed. Available at: [Link]
-
Isothermal titration calorimetry (ITC). Practical Fragments. Available at: [Link]
-
How can thermodynamic profiling be applied in lead finding and optimization for drug design?. Consensus. Available at: [Link]
-
5 Tips to optimize your ITC experiments for kinetic analysis. AFFINImeter. Available at: [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]
-
Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. bioRxiv. Available at: [Link]
-
4-oxo-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-3-propyl-3,4-dihydrophthalazine-1-carboxamide. Chemspace. Available at: [Link]
-
Kinetic and Thermodynamic Analysis of Ligand–Receptor Interactions: SPR Applications in Drug Development. SpringerLink. Available at: [Link]
-
Tips for Users Series - #6 - Data Analysis Part 2. Reichert Technologies. Available at: [Link]
-
The Basics of Label-free Biomolecular Interactions. HORIBA. Available at: [Link]
-
Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. PubMed. Available at: [Link]
-
Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. PubMed. Available at: [Link]
-
Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Wiley Online Library. Available at: [Link]
-
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. PubChem. Available at: [Link]
Sources